molecular formula C15H8F6O2 B3336658 4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone CAS No. 34367-37-8

4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone

Cat. No. B3336658
CAS RN: 34367-37-8
M. Wt: 334.21 g/mol
InChI Key: IFWYIEORVOEKNA-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone, commonly known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a white crystalline powder that is soluble in most organic solvents and has a high melting point. This compound is widely used in various research fields, including organic chemistry, material science, and biochemistry.

Mechanism of Action

The mechanism of action of TFB is not fully understood, but it is believed to involve the interaction of TFB with biomolecules such as proteins and nucleic acids. TFB has a strong electron-withdrawing group, which makes it highly reactive towards nucleophiles such as amino acids and nucleotides. TFB can also form covalent bonds with proteins and nucleic acids, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects, including the inhibition of protein synthesis, the induction of apoptosis, and the modulation of ion channels. TFB has also been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

TFB has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to form covalent bonds with biomolecules. However, TFB also has some limitations, including its high cost, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the research on TFB, including the development of new synthesis methods for TFB and its derivatives, the exploration of its potential as a photosensitizer for photodynamic therapy, and the investigation of its interactions with biomolecules at the molecular level. TFB also has potential applications in the development of new materials, such as liquid crystals and polymers.

Scientific Research Applications

TFB has been widely used in various scientific research fields, including organic chemistry, material science, and biochemistry. In organic chemistry, TFB is used as a building block for the synthesis of various organic compounds. TFB is also used as a starting material for the synthesis of liquid crystals, which have important applications in electronic devices. In biochemistry, TFB is used as a fluorescent probe for the detection of proteins and nucleic acids. TFB is also used as a photosensitizer for photodynamic therapy, which is a promising treatment for cancer.

properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)23-15(19,20)21/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWYIEORVOEKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187939
Record name 4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone

CAS RN

34367-37-8
Record name [4-(Trifluoromethoxy)phenyl][4-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34367-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethoxy)-4'-(trifluoromethyl)benzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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